2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide
Description
This compound features a 1,4-dihydroquinolin-4-one core substituted at position 6 with an ethoxy group, at position 3 with a 4-ethylbenzoyl moiety, and at position 1 with an acetamide group linked to a 4-methylphenyl ring. The ethyl and ethoxy substituents likely enhance lipophilicity, while the 4-methylphenyl acetamide may contribute to specific binding interactions .
Properties
IUPAC Name |
2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O4/c1-4-20-8-10-21(11-9-20)28(33)25-17-31(18-27(32)30-22-12-6-19(3)7-13-22)26-15-14-23(35-5-2)16-24(26)29(25)34/h6-17H,4-5,18H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALBSKKOBGCMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinoline with N-(4-methylphenyl)acetamide under controlled conditions. The reaction is often catalyzed by acidic or basic reagents to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Compound A : 2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide (CAS 866590-95-6)
- Core: 1,4-dihydroquinolin-4-one.
- Key Differences :
- Position 3: Benzenesulfonyl (electron-withdrawing) vs. 4-ethylbenzoyl (electron-donating).
- Acetamide substituent: 4-chlorophenyl vs. 4-methylphenyl.
- Implications: The sulfonyl group may reduce membrane permeability compared to the benzoyl group due to higher polarity. Chlorine (electron-withdrawing) vs.
Compound B : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide (CAS 895648-80-3)
- Core: 1,4-dihydroquinolin-4-one.
- Key Differences :
- Position 3: 4-ethoxybenzoyl vs. 4-ethylbenzoyl.
- Acetamide substituent: Benzodioxin ring vs. 4-methylphenyl.
- Implications :
Thiazolidinone Derivatives ()
- Compound C : N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide.
- Core: Thiazolidin-4-one (distinct from dihydroquinolinone).
- Key Similarity : Both compounds feature a 4-methylphenyl group.
- Activity: Compound C induces G1 cell cycle arrest and apoptosis in renal cell adenocarcinoma (769-P).
Goxalapladib ()
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A (CAS 866590-95-6) | Compound B (CAS 895648-80-3) |
|---|---|---|---|
| Core Structure | 1,4-dihydroquinolin-4-one | 1,4-dihydroquinolin-4-one | 1,4-dihydroquinolin-4-one |
| Position 3 Substituent | 4-ethylbenzoyl | Benzenesulfonyl | 4-ethoxybenzoyl |
| Acetamide Substituent | 4-methylphenyl | 4-chlorophenyl | Benzodioxin |
| LogP (Predicted) | ~3.8 (moderate lipophilicity) | ~2.5 (higher polarity) | ~3.2 (balanced solubility) |
| Therapeutic Potential | Anticancer (hypothesized) | Not reported | Not reported |
Research Findings and Implications
- Role of 4-Methylphenyl: Evidence from thiazolidinone derivatives (Compound C) suggests this group enhances antiproliferative activity, possibly through hydrophobic interactions or specific receptor binding. This supports further testing of the target compound in cancer models .
- Benzoyl vs. Sulfonyl : Compound A’s sulfonyl group may limit bioavailability compared to the target compound’s benzoyl moiety, highlighting the importance of substituent electronics in drug design .
- Ethoxy vs. Ethyl : Compound B’s ethoxy substituent could improve aqueous solubility, suggesting that modifying the target compound’s ethyl group to ethoxy might optimize pharmacokinetics without sacrificing activity .
Biological Activity
The compound 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide is a synthetic derivative belonging to the class of quinoline-based compounds, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide can be represented as follows:
This compound features a quinoline core with various substituents that contribute to its biological activity.
Antimicrobial Activity
Recent studies have shown that quinoline derivatives exhibit significant antimicrobial properties. For instance, a series of related compounds were synthesized and tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that certain derivatives displayed potent antibacterial activity, suggesting that modifications in the quinoline structure can enhance efficacy against microbial pathogens .
Anticancer Potential
Quinoline derivatives have been investigated for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have demonstrated that specific quinoline analogs can effectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy .
Enzyme Inhibition
The biological activity of 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide also includes enzyme inhibition. Compounds in this class have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic benefits in diseases such as diabetes and obesity. The specific inhibition of enzymes like aldose reductase has been noted, contributing to the management of diabetic complications .
Study 1: Antimicrobial Efficacy
In a study published in 2012, a series of quinoline derivatives were synthesized and tested for their antimicrobial activities. The results indicated that compounds with structural similarities to 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide exhibited significant antibacterial effects against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Study 2: Anticancer Activity
Another study focused on the anticancer potential of quinoline derivatives demonstrated that certain compounds induced apoptosis in breast cancer cells through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing the selectivity and potency of these compounds against cancer cells .
Table 1: Biological Activity Summary
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Type | Key Findings |
|---|---|---|
| Quinoline derivatives | Antimicrobial | Enhanced activity with ethoxy substituent |
| Modified quinolines with aromatic rings | Anticancer | Increased potency against cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
